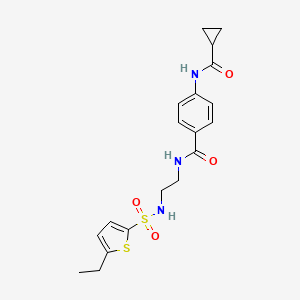
4-(环丙烷甲酰胺)-N-(2-(5-乙基噻吩-2-磺酰胺)乙基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(cyclopropanecarboxamido)-N-(2-(5-ethylthiophene-2-sulfonamido)ethyl)benzamide, also known as CCT251545, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer.
科学研究应用
碳酸酐酶抑制
与“4-(环丙烷甲酰胺)-N-(2-(5-乙基噻吩-2-磺酰胺)乙基)苯甲酰胺”结构相似的化合物已被研究其对碳酸酐酶同工酶的抑制作用。磺酰胺类抑制剂,如 Supuran、Maresca、Gregáň 和 Remko (2013) 在研究中提出的抑制剂,已显示出对不同碳酸酐酶同工酶具有纳摩尔半数最大抑制浓度 (IC50) 范围,突出了针对青光眼、癫痫和某些癌症等疾病的治疗剂开发潜力 (Supuran 等人,2013)。
有机合成应用
含有磺酰胺和环丙烷环的化合物已被用于合成多种有机分子。例如,据报道,硫叶立德与 α,β-不饱和硫酰胺的反应可立体选择性地产生二氢噻吩和环丙烷-硫代甲酰胺,如 Samet、Shestopalov、Nesterov 和 Semenov (1998) 所证实的。这表明在合成具有显着生物活性的新型化合物中具有潜在应用 (Samet 等人,1998)。
材料科学
“4-(环丙烷甲酰胺)-N-(2-(5-乙基噻吩-2-磺酰胺)乙基)苯甲酰胺”中发现的结构基序也可能对新材料的开发产生影响。对源自类似磺酰胺化合物的聚酰亚胺的研究揭示了它们在创造具有优异热稳定性和溶解性能的高性能聚合物方面的潜力,适用于航空航天、电子和涂料应用 (Imai、Maldar 和 Kakimoto,1984)。
属性
IUPAC Name |
4-(cyclopropanecarbonylamino)-N-[2-[(5-ethylthiophen-2-yl)sulfonylamino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S2/c1-2-16-9-10-17(27-16)28(25,26)21-12-11-20-18(23)13-5-7-15(8-6-13)22-19(24)14-3-4-14/h5-10,14,21H,2-4,11-12H2,1H3,(H,20,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPENHJJNEJRYNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide](/img/structure/B2575870.png)
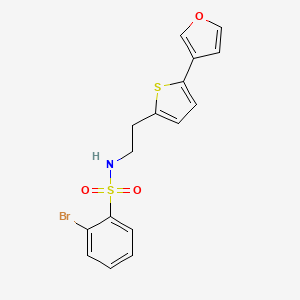
![1-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2575873.png)
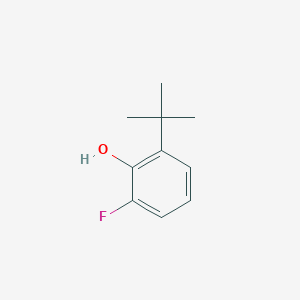
![Methyl[1-(pyridin-4-yl)propyl]amine](/img/structure/B2575875.png)
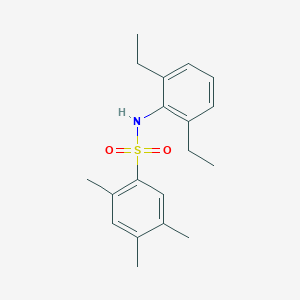
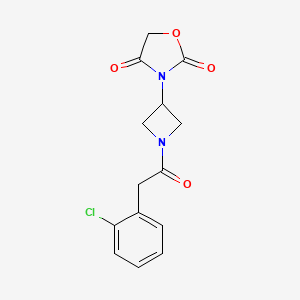
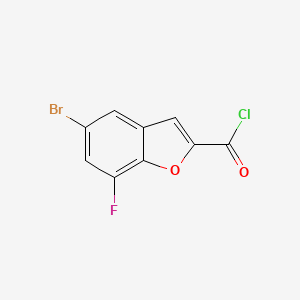
![5-Benzyl-5-azaspiro[3.5]nonan-8-one](/img/structure/B2575883.png)
![N-[3-(methylcarbamoyl)thiophen-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B2575885.png)
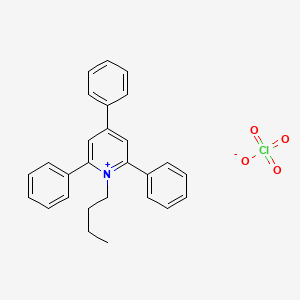
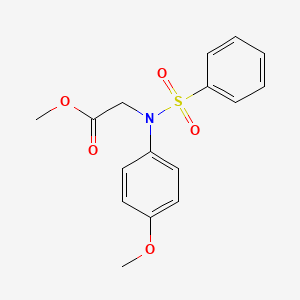
![[1-(2-Chloropropanoyl)azetidin-3-yl] N-(3-fluorophenyl)carbamate](/img/structure/B2575890.png)
![N-(1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyloxane-4-carboxamide](/img/structure/B2575893.png)